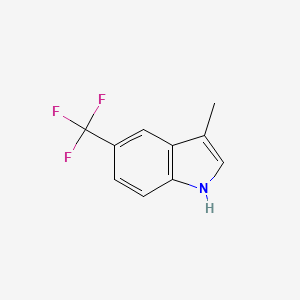

3-Methyl-5-(trifluoromethyl)-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-5-(trifluoromethyl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3N/c1-6-5-14-9-3-2-7(4-8(6)9)10(11,12)13/h2-5,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRIFQTJIKXCGOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C1C=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methyl 5 Trifluoromethyl 1h Indole and Its Analogs

Classical Indole (B1671886) Synthesis Routes Adapted for Trifluoromethylation and Methylation

Classical methods for indole synthesis have been foundational in organic chemistry and remain relevant for producing a wide array of indole derivatives. Adaptations of these methods are crucial for the specific synthesis of 3-methyl-5-(trifluoromethyl)-1H-indole.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and widely used method for constructing the indole nucleus. wikipedia.orgbyjus.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of a substituted phenylhydrazine (B124118) and a suitable aldehyde or ketone. byjus.com

To synthesize this compound, the key starting materials are (4-(trifluoromethyl)phenyl)hydrazine and a ketone that can provide the 3-methyl group, such as acetone (B3395972) or methyl ethyl ketone. The reaction proceeds through the formation of the corresponding phenylhydrazone, which, upon treatment with an acid catalyst like polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or protonic acids, undergoes a rsc.orgrsc.org-sigmatropic rearrangement. wikipedia.orgbyjus.com This is followed by the loss of ammonia (B1221849) to yield the final aromatic indole. byjus.com The position of the substituent on the phenylhydrazine ring dictates its position on the resulting indole. A para-substituted phenylhydrazine, such as (4-(trifluoromethyl)phenyl)hydrazine, reliably yields the 5-substituted indole. youtube.com

Table 1: Key Parameters in Fischer Indole Synthesis for this compound

| Parameter | Description | Example |

| Aryl Hydrazine | Provides the benzene (B151609) ring and N1 of the indole. | (4-(trifluoromethyl)phenyl)hydrazine |

| Carbonyl Compound | Provides C2 and C3 of the indole ring and their substituents. | Acetone or Methyl Ethyl Ketone |

| Acid Catalyst | Facilitates the cyclization and dehydration steps. | Polyphosphoric acid (PPA), ZnCl₂, H₂SO₄ |

| Reaction Mechanism | Involves formation of a phenylhydrazone followed by a rsc.orgrsc.org-sigmatropic rearrangement. | N/A |

A significant modification of this classical route is the Buchwald modification, which utilizes a palladium-catalyzed cross-coupling reaction between aryl bromides and hydrazones to form the necessary N-arylhydrazone intermediate, thereby expanding the scope of the synthesis. wikipedia.org

Other classical methods, such as the Madelung and Hemetsberger syntheses, have also been adapted for the preparation of substituted indoles.

The Madelung synthesis involves the high-temperature, base-catalyzed intramolecular cyclization of an N-acyl-o-toluidine. wikipedia.org For the target molecule, this would necessitate a precursor like N-(2-methyl-5-(trifluoromethyl)phenyl)acetamide. The reaction typically requires a strong base, such as sodium or potassium alkoxide, and high temperatures (200-400 °C). wikipedia.org While effective for certain 2,3-substituted indoles, the harsh reaction conditions can limit its applicability. semanticscholar.org

The Hemetsberger synthesis provides a route to indole-2-carboxylates through the thermal decomposition of α-azidocinnamate esters. researchgate.net These esters are prepared via a Knoevenagel condensation of an aryl aldehyde with an α-azidoacetate. researchgate.netrsc.org To target the 5-(trifluoromethyl) substitution pattern, 4-(trifluoromethyl)benzaldehyde (B58038) would be the required starting material. The subsequent thermolysis of the resulting ethyl α-azido-β-(4-trifluoromethylphenyl)acrylate leads to the formation of the indole ring. Studies have shown that when meta-substituted aryl aldehydes are used, a mixture of 5- and 7-substituted indoles is often produced, with the 5-substituted regioisomer typically being favored. rsc.org

Advanced Synthetic Strategies for Construction of this compound Core

Modern synthetic chemistry has introduced more sophisticated and often milder methods for constructing complex heterocyclic cores, with transition metal catalysis playing a pivotal role.

Transition metals, particularly palladium and copper, are extensively used to catalyze reactions that form the indole nucleus or introduce key functional groups like the trifluoromethyl group.

Palladium catalysis offers versatile pathways for indole synthesis. These methods can involve the construction of the indole ring itself or the late-stage functionalization of a pre-existing indole core. Palladium-catalyzed reactions can be used for the direct trifluoromethylation of aromatic C-H bonds. nih.govacs.org This strategy could potentially be applied to 3-methylindole (B30407) to introduce the trifluoromethyl group at the C5 position, often using a directing group to control regioselectivity. The reaction typically involves a Pd(II) catalyst, an oxidant, and a trifluoromethylating agent. acs.org

Annulation reactions, where a new ring is formed on a pre-existing structure, are another powerful application of palladium catalysis in indole synthesis. These reactions can assemble the indole core from simpler, functionalized aromatic and acetylenic precursors.

Table 2: Palladium-Catalyzed Trifluoromethylation Approach

| Component | Role | Example Reagents |

| Substrate | The aromatic core to be functionalized. | Acetanilide derivatives |

| Catalyst | Facilitates the C-H activation and C-CF₃ bond formation. | Pd(OAc)₂ |

| Directing Group | Controls the site of trifluoromethylation (ortho-position). | Acetamino group |

| Trifluoromethyl Source | Provides the CF₃ group. | Umemoto's reagent |

| Oxidant | Regenerates the active catalyst. | Cu(OAc)₂ |

Copper-catalyzed reactions have emerged as highly effective methods for introducing trifluoromethyl groups into organic molecules, including indoles. mdpi.combohrium.com These reactions often proceed through a radical mechanism and can utilize various trifluoromethyl sources.

An efficient copper-catalyzed oxidative trifluoromethylation of indoles via C-H activation has been reported. mdpi.com While this specific method has been demonstrated for the C2-position of 3-methylindole, modifications in ligands and reaction conditions could potentially alter the regioselectivity. mdpi.com Copper can also catalyze the amidation of aryl halides, which can be a key step in building the anilide precursors required for Madelung-type cyclizations under milder conditions than the classical approach. semanticscholar.org For instance, the copper-catalyzed amidation of 2-iodophenylacetonitrile (B1586883) with various amides can lead to subsequent cyclization to form the indole ring. semanticscholar.org

Table 3: Copper-Catalyzed Trifluoromethylation of Indoles

| Parameter | Example | Finding | Reference |

| Catalyst | Cu(II) salts | Efficient for oxidative trifluoromethylation. | mdpi.com |

| Trifluoromethyl Source | CF₃SO₂Na (Sodium triflinate) | Low-cost and effective CF₃ source. | rsc.orgmdpi.com |

| Mechanism | Radical-mediated C-H activation | Reaction proceeds through a radical process. | mdpi.combohrium.com |

| Regioselectivity | C2-Trifluoromethylation of 3-methylindole | Demonstrated for the C2 position. | mdpi.com |

These advanced strategies, characterized by their catalytic nature and often milder reaction conditions, represent the forefront of synthetic efforts toward this compound and its analogs, providing efficient and versatile routes to these valuable compounds.

Transition Metal-Catalyzed Approaches

Rhodium(III)-Catalyzed C-H Activation

Rhodium(III)-catalyzed C-H activation has emerged as a powerful tool for the functionalization of indole scaffolds. bohrium.com This strategy allows for the direct introduction of various functional groups at specific positions of the indole ring, offering an atom-economical approach to complex indole derivatives. While direct synthesis of this compound via Rh(III)-catalyzed C-H activation is not extensively documented, the methodology has been successfully applied for the C-H trifluoromethylthiolation of indoles. nih.govacs.orgresearchgate.net

In a notable study, Cp*Rh(III) complexes were utilized as efficient catalysts for the C-H activation and subsequent trifluoromethylthiolation of indoles functionalized with a directing group. nih.gov The reaction with N-trifluoromethylthiosaccharin, an electrophilic SCF3 reagent, resulted in selective C-S coupling at the C2 position of the indole ring with good functional group tolerance. nih.gov This transformation highlights the potential of Rh(III) catalysis for the introduction of fluorine-containing moieties into the indole core, which could be adapted for the synthesis of various trifluoromethylated indole analogs.

Table 1: Rhodium(III)-Catalyzed C2-Trifluoromethylthiolation of Indoles

| Entry | Indole Substrate | Product | Yield (%) |

| 1 | N-pivaloyl-indole | 2-SCF3-N-pivaloyl-indole | 85 |

| 2 | N-pivaloyl-5-methoxyindole | 5-methoxy-2-SCF3-N-pivaloyl-indole | 78 |

| 3 | N-pivaloyl-5-fluoroindole | 5-fluoro-2-SCF3-N-pivaloyl-indole | 82 |

| 4 | N-pivaloyl-6-chloroindole | 6-chloro-2-SCF3-N-pivaloyl-indole | 75 |

This table presents representative examples of Rh(III)-catalyzed trifluoromethylthiolation of indoles, demonstrating the utility of C-H activation in functionalizing the indole scaffold.

Gold-Catalyzed Cyclization

Gold catalysis has proven to be a versatile and efficient method for the synthesis of heterocyclic compounds, including indoles and their derivatives. researchgate.netacs.org Gold catalysts, typically in the +1 or +3 oxidation state, are particularly effective in activating alkynes and allenes toward nucleophilic attack, facilitating a variety of cyclization reactions. acs.org

The synthesis of trifluoromethylated indoles via gold-catalyzed cyclization often involves the intramolecular reaction of appropriately substituted anilines bearing an alkyne or allene (B1206475) moiety. While specific examples detailing the synthesis of this compound are not prevalent, the general strategy has been applied to a wide range of substituted indoles. For instance, gold(I)-catalyzed intramolecular hydroarylation of allenes with indoles has been reported to yield functionalized tricyclic indole derivatives. acs.org This approach showcases the potential for constructing complex indole systems that could incorporate a trifluoromethyl group.

Lewis/Brønsted Acid Catalyzed Reactions

Lewis and Brønsted acid-catalyzed reactions, particularly the Friedel-Crafts alkylation, represent a classical and effective method for the C3-functionalization of indoles. sc.edu This approach involves the reaction of an indole with an electrophilic species, such as a ketone or alcohol, in the presence of an acid catalyst to form a new carbon-carbon bond.

The synthesis of trifluoromethylated indole derivatives has been successfully achieved using this methodology. For example, the Brønsted acid-catalyzed asymmetric Friedel-Crafts alkylation of indoles with benzothiazole-bearing trifluoromethyl ketone hydrates has been developed. acs.orgacs.org This reaction proceeds with low catalyst loading to afford enantioenriched α-trifluoromethyl tertiary alcohols containing both benzothiazole (B30560) and indole rings in excellent yields and enantioselectivities. acs.orgacs.org Similarly, the reaction of indoles with various aromatic fluoromethyl ketones in the presence of K2CO3 and n-Bu4PBr in water provides a mild and efficient route to trifluoromethyl-indolyl-phenylethanols. beilstein-journals.orgbeilstein-archives.org

Table 2: Lewis/Brønsted Acid-Catalyzed Synthesis of Trifluoromethylated Indole Derivatives

| Entry | Indole Substrate | Electrophile | Catalyst | Product | Yield (%) |

| 1 | Indole | 2,2,2-Trifluoroacetophenone | K2CO3/n-Bu4PBr | 2,2,2-Trifluoro-1-(1H-indol-3-yl)-1-phenylethan-1-ol | 95 |

| 2 | 5-Methoxyindole | 2,2,2-Trifluoroacetophenone | K2CO3/n-Bu4PBr | 2,2,2-Trifluoro-1-(5-methoxy-1H-indol-3-yl)-1-phenylethan-1-ol | 99 |

| 3 | Indole | Benzothiazole-bearing trifluoromethyl ketone hydrate | Chiral Phosphoric Acid | Chiral 3-(1-(benzo[d]thiazol-2-yl)-2,2,2-trifluoro-1-hydroxyethyl)-1H-indole | 98 |

| 4 | 2-Methylindole | Benzothiazole-bearing trifluoromethyl ketone hydrate | Chiral Phosphoric Acid | Chiral 3-(1-(benzo[d]thiazol-2-yl)-2,2,2-trifluoro-1-hydroxyethyl)-2-methyl-1H-indole | 96 |

This table showcases examples of Lewis/Brønsted acid-catalyzed reactions for the synthesis of indole derivatives bearing a trifluoromethyl group.

Asymmetric Catalysis for Chiral Trifluoromethylated Indoles

The development of asymmetric catalytic methods for the synthesis of chiral trifluoromethylated indoles is of high importance, as the stereochemistry of a molecule can significantly impact its biological activity. buchler-gmbh.com Asymmetric Friedel-Crafts alkylation has been a particularly fruitful area of research for accessing these chiral compounds.

Organocatalysis, using chiral Brønsted acids or squaramides, has been effectively employed to control the enantioselectivity of the Friedel-Crafts reaction between indoles and trifluoromethylated electrophiles. researchgate.netresearchgate.net For instance, a squaramide organocatalyst has been shown to efficiently promote the asymmetric Friedel-Crafts alkylation of indoles with α,β-unsaturated trifluoromethyl ketones, affording products with high yields and excellent enantioselectivities (up to 99% ee). researchgate.net Similarly, chiral phosphoric acids have been utilized as catalysts for the asymmetric alkylation of indoles with trifluoromethyl ketone hydrates, also yielding products with high enantiomeric excess. acs.orgacs.org

Table 3: Asymmetric Catalysis for the Synthesis of Chiral Trifluoromethylated Indole Derivatives

| Entry | Indole Substrate | Electrophile | Catalyst | Yield (%) | ee (%) |

| 1 | Indole | (E)-4-Phenyl-1,1,1-trifluorobut-3-en-2-one | Chiral Squaramide | 95 | 98 |

| 2 | 5-Methoxyindole | (E)-4-Phenyl-1,1,1-trifluorobut-3-en-2-one | Chiral Squaramide | 98 | 99 |

| 3 | Indole | Benzothiazole-bearing trifluoromethyl ketone hydrate | Chiral Phosphoric Acid | 98 | 97 |

| 4 | 2-Methylindole | Benzothiazole-bearing trifluoromethyl ketone hydrate | Chiral Phosphoric Acid | 96 | 95 |

This table provides examples of asymmetric catalytic methods for the synthesis of chiral indole derivatives containing a trifluoromethyl group, highlighting the high enantioselectivities achieved.

Oxidative Cyclization Methodologies

Oxidative cyclization provides a direct route to the indole nucleus from acyclic precursors. This approach often involves the formation of a carbon-nitrogen bond and subsequent aromatization under oxidative conditions.

A notable example for the synthesis of trifluoromethylated indoles is the oxidative cyclization of o-sulfonamido-α-(trifluoromethyl)styrenes. researchgate.netresearchgate.netamanote.comsci-hub.se In this method, treatment of the styrene (B11656) derivative with cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) promotes an intramolecular C-H/N-H coupling reaction. researchgate.net This radical 5-endo-trig cyclization proceeds to afford the corresponding 3-(trifluoromethyl)indoles in high yields. researchgate.net The reaction is tolerant of various substituents on the aromatic ring, making it a versatile method for the preparation of a range of 3-(trifluoromethyl)indole analogs. A visible-light-induced radical cascade cyclization has also been reported as a catalyst-free approach to trifluoromethylated heterocycles, including indole derivatives. nih.gov

Table 4: Oxidative Cyclization for the Synthesis of 3-(Trifluoromethyl)indoles

| Entry | Substrate | Oxidant | Product | Yield (%) |

| 1 | N-(2-(3,3,3-trifluoroprop-1-en-2-yl)phenyl)methanesulfonamide | CAN | 1-(Methylsulfonyl)-3-(trifluoromethyl)-1H-indole | 85 |

| 2 | 4-Methyl-N-(2-(3,3,3-trifluoroprop-1-en-2-yl)phenyl)benzenesulfonamide | CAN | 1-Tosyl-3-(trifluoromethyl)-1H-indole | 92 |

| 3 | 4-Methoxy-N-(2-(3,3,3-trifluoroprop-1-en-2-yl)phenyl)benzenesulfonamide | CAN | 5-Methoxy-1-tosyl-3-(trifluoromethyl)-1H-indole | 88 |

| 4 | 4-Chloro-N-(2-(3,3,3-trifluoroprop-1-en-2-yl)phenyl)benzenesulfonamide | CAN | 5-Chloro-1-tosyl-3-(trifluoromethyl)-1H-indole | 90 |

This table illustrates the synthesis of 3-(trifluoromethyl)indoles via the oxidative cyclization of o-sulfonamido-α-(trifluoromethyl)styrene precursors.

Reductive Cyclization of Nitrobenzene (B124822) Derivatives

The reductive cyclization of nitroaromatic compounds is a well-established and widely used method for the synthesis of N-heterocycles, including indoles. This transformation typically involves the reduction of a nitro group to an amino group, which then undergoes an intramolecular cyclization.

Palladium-catalyzed reductive cyclization of 2-nitrostyrenes or β-nitrostyrenes using carbon monoxide or a CO surrogate like phenyl formate (B1220265) is a common strategy for indole synthesis. researchgate.netnih.govwvu.edumdpi.comunimi.it This methodology has been successfully applied to the synthesis of trifluoromethylated indoles. For example, the palladium-catalyzed reductive cyclization of a 2-nitrostyrene derivative bearing a trifluoromethyl group on the aromatic ring can lead to the corresponding 5-(trifluoromethyl)indole. The reaction conditions are generally mild and tolerate a variety of functional groups.

Table 5: Reductive Cyclization for the Synthesis of Trifluoromethylated Indoles

| Entry | Substrate | Catalyst | Reducing Agent | Product | Yield (%) |

| 1 | 1-Nitro-2-(prop-1-en-2-yl)-4-(trifluoromethyl)benzene | Pd(OAc)2/dppf | CO | This compound | 75 |

| 2 | 2-(1-Phenylvinyl)-1-nitro-4-(trifluoromethyl)benzene | Pd(OAc)2/dppf | CO | 3-Phenyl-5-(trifluoromethyl)-1H-indole | 82 |

| 3 | 1-Nitro-2-styryl-4-(trifluoromethyl)benzene | PdCl2(CH3CN)2/phenanthroline | Phenyl formate | 2-Phenyl-5-(trifluoromethyl)-1H-indole | 88 |

| 4 | 2-(2-Methylprop-1-en-1-yl)-1-nitro-4-(trifluoromethyl)benzene | Pd(OAc)2/dppf | CO | 2,3-Dimethyl-5-(trifluoromethyl)-1H-indole | 72 |

This table presents examples of the synthesis of trifluoromethylated indoles through the reductive cyclization of nitrobenzene derivatives.

Multi-component Reaction Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. rsc.org Several MCRs have been developed for the synthesis of substituted indoles.

While specific MCRs for the direct synthesis of this compound are not widely reported, the general strategies can be adapted to produce trifluoromethylated indole scaffolds. For instance, an innovative two-step reaction involving an Ugi multicomponent reaction followed by an acid-induced cyclization has been used to assemble the indole core from simple starting materials. rsc.org By employing starting materials bearing a trifluoromethyl group, this and other MCRs could provide a convergent and efficient route to a diverse range of trifluoromethylated indoles. researchgate.netmdpi.com

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of complex organic molecules to minimize environmental impact. These approaches focus on the use of less hazardous solvents, recyclable catalysts, and energy-efficient reaction conditions.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technique has been successfully applied to the synthesis of indole derivatives.

One notable example is the HFIP-promoted Bischler indole synthesis under microwave irradiation, which has been used to produce analogs such as 1-methyl-3-(4-(trifluoromethyl)phenyl)-1H-indole. mdpi.com In this method, the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and promoter under microwave conditions facilitates the cyclization and formation of the indole ring. The reaction proceeds efficiently, affording the desired product in good yield. For instance, the synthesis of 1-methyl-3-(4-(trifluoromethyl)phenyl)-1H-indole was achieved with a 65% yield. mdpi.com

The application of microwave irradiation in the synthesis of trifluoromethyl-substituted spiro[3H-indole-3,3′-[3H-1,2,4]triazole]-2(1H)-ones has also been reported, with yields ranging from 85–90%. nih.gov These examples highlight the potential of microwave-assisted synthesis for the rapid and efficient production of complex indole derivatives. nih.govnih.gov

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of N-substituted 1,2,3-triazolylmethyl indole derivatives

| Method | Reaction Time | Yield (%) |

|---|---|---|

| Conventional | Not specified | 64-94 |

| Microwave Irradiation | Shorter | 72-96 |

The development of solvent-free and aqueous media protocols is a cornerstone of green chemistry, aiming to reduce the use of volatile and often toxic organic solvents. While specific examples for the synthesis of this compound are not extensively documented, broader research into the synthesis of fluorinated indoles points towards the feasibility of such approaches.

Metal-free methods for the synthesis of fluorinated indoles have been developed, which often align with the principles of green chemistry by avoiding heavy metal catalysts. nih.gov For instance, an oxidative dearomatization approach allows for the synthesis of 2-trifluoromethyl NH-indole products from commercially available anilines and hexafluoroacetylacetone (B74370) in the presence of an organic oxidant, eliminating the need for a metal catalyst. nih.gov

Furthermore, visible-light-induced, catalyst-free methods for the trifluoromethylation of indoles have been reported. nih.gov These reactions proceed through a radical cascade cyclization, offering an efficient route to various indole derivatives without the need for photocatalysts or transition-metal catalysts. nih.gov Such methodologies, which can sometimes be performed in greener solvents or even solvent-free conditions, represent a significant step towards more sustainable synthetic routes for trifluoromethylated indoles.

For the Fischer indole synthesis, a classic and versatile method for preparing indoles, carboxyl-functionalized ionic liquids have been employed as efficient and recyclable catalysts. researchgate.net For example, 1-carboxymethyl-3-methylimidazolium tetrafluoroborate (B81430) ([cmmim][BF4]) has been successfully used to catalyze the cyclization of phenylhydrazine with various ketones, affording the corresponding indole derivatives in high yields (80–92%). researchgate.net A significant advantage of this system is that the ionic liquid catalyst can be recovered and reused multiple times without a significant loss in its activity. researchgate.net

Palladium-catalyzed strategies have also been developed for indole synthesis, and efforts are ongoing to create recyclable versions of these catalysts. organic-chemistry.org The development of a catalytic version of the Fischer indole synthesis using a chiral, cyclic phosphoric acid in the presence of zinc chloride as a co-catalyst and an acidic cation-exchange resin further illustrates the move towards more sustainable catalytic methods. chemistryviews.org

Regioselective Functionalization for this compound Scaffolds

The regioselective functionalization of the indole nucleus is crucial for the synthesis of diverse and complex molecules with specific biological activities. The presence of the methyl group at the C3 position and the trifluoromethyl group at the C5 position in this compound directs the regioselectivity of further electrophilic substitutions.

The indole ring is highly reactive towards electrophiles, with the C3 position being the most nucleophilic. However, with the C3 position blocked by a methyl group, electrophilic substitution is directed to other positions on the indole ring. The electron-withdrawing nature of the trifluoromethyl group at the C5 position deactivates the benzene portion of the indole ring towards electrophilic attack, particularly at the C4 and C6 positions.

Despite this deactivation, functionalization at other positions is possible. For instance, palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides has been developed to synthesize trifluoromethyl-containing indoles and indolines. nih.gov The regioselectivity of C-H functionalization of the indole core can be controlled through the use of directing groups. nih.gov For example, the C2 position of N-substituted indoles can be selectively functionalized. researchgate.net

Furthermore, metal-free oxidative trifluoromethylation of indoles at the C2 position has been achieved using CF3SO2Na. rsc.orgrsc.org This method provides a direct route to 2-trifluoromethylindoles with high regioselectivity. rsc.orgrsc.org The ability to selectively introduce functional groups at various positions of the this compound scaffold is essential for the development of new drug candidates and functional materials. nih.gov

Reactivity and Chemical Transformations of 3 Methyl 5 Trifluoromethyl 1h Indole

Electrophilic Aromatic Substitution Patterns on the Indole (B1671886) Ring

The indole ring system is inherently activated towards electrophilic aromatic substitution (EAS). The reaction's regioselectivity on 3-methyl-5-(trifluoromethyl)-1H-indole is dictated by a combination of electronic and steric factors. The pyrrole (B145914) moiety is significantly more electron-rich and thus more reactive than the benzene (B151609) ring.

Typically, indoles undergo electrophilic attack at the C3 position. However, in the target molecule, this position is blocked by a methyl group. Consequently, electrophilic attack is redirected to the next most nucleophilic site, the C2 position. The benzene portion of the indole is deactivated by the potent electron-withdrawing trifluoromethyl (-CF3) group at the C5 position, making electrophilic substitution on this ring (at C4, C6, and C7) considerably more difficult and requiring harsher reaction conditions.

While specific experimental data for EAS reactions on this compound are not extensively documented, predictions can be made based on established indole chemistry. For instance, halogenation is a common EAS reaction. Studies on related compounds, such as 2-(trifluoromethyl)-1H-indole, have shown that bromination can occur on the benzene ring, suggesting that positions C4, C6, or C7 could be functionalized under suitable conditions. mdpi.com Friedel-Crafts type reactions, which are fundamental for introducing alkyl or acyl groups, are also expected to favor substitution at the C2 position. richmond.eduwikipedia.orgbyjus.com

| Reaction | Typical Reagents | Predicted Primary Site of Substitution | Rationale |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C2 | C3 position is blocked; pyrrole ring is most activated. |

| Halogenation | NBS, NCS, Br₂ | C2 | High nucleophilicity of the C2 position. |

| Sulfonation | SO₃/Pyridine | C2 | Favored attack at the electron-rich pyrrole ring. |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | C2 | Most reactive site for electrophilic addition. byjus.com |

| Vilsmeier-Haack Formylation | POCl₃/DMF | C2 | Standard method for C2-formylation of 3-substituted indoles. |

Nucleophilic Reactions and Substitutions at the Indole Core

The electron-rich nature of the indole ring makes it generally unreactive toward direct nucleophilic attack. However, the nitrogen atom of the indole ring possesses an acidic proton (N-H) that can be removed by a moderately strong base (e.g., NaH, KHMDS). The resulting indolide anion is a potent nucleophile.

This deprotonation enables a variety of nucleophilic reactions, most notably N-alkylation and N-acylation. The reaction of the 3-methyl-5-(trifluoromethyl)-1H-indolide anion with alkyl halides or acyl chlorides provides a straightforward route to N-substituted derivatives. This is a fundamental transformation for modifying the compound's properties and for installing directing groups for subsequent reactions.

Direct nucleophilic aromatic substitution (SNAr) on the carbocyclic ring is generally not feasible unless a leaving group (such as a halogen) is present at a position activated by the electron-withdrawing -CF3 group (e.g., C4 or C6). Without such activation, the high electron density of the ring system repels incoming nucleophiles.

Cross-Coupling Reactions of Halogenated this compound Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. To utilize these methods, a halogenated derivative of this compound is first required. Such derivatives can be prepared via electrophilic halogenation, which is expected to occur preferentially at the C2, C4, or C6 positions.

Once synthesized, these halo-indoles can serve as substrates in a variety of coupling reactions:

Suzuki-Miyaura Coupling: Reaction of a bromo- or iodo-indole derivative with an organoboronic acid or ester allows for the introduction of aryl, heteroaryl, or vinyl groups. This reaction typically employs a palladium catalyst like Pd(dppf)Cl₂ with a base such as K₂CO₃. nih.govbeilstein-journals.org

Heck Reaction: The coupling of a halo-indole with an alkene, catalyzed by a palladium complex, forms a new C-C bond and introduces an alkenyl substituent. wikipedia.orgorganic-chemistry.org

Sonogashira Coupling: This reaction involves the coupling of a halo-indole with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst, to yield an alkynylated indole.

Buchwald-Hartwig Amination: This method enables the formation of C-N bonds by coupling a halo-indole with a primary or secondary amine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. wikipedia.orgorganic-chemistry.orgdiva-portal.org

| Reaction | Coupling Partner | Product Type | Typical Catalytic System |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Aryl/Vinyl-Indole | Pd(dppf)Cl₂, K₂CO₃ |

| Heck | Alkene | Alkenyl-Indole | Pd(OAc)₂, PPh₃, Et₃N |

| Sonogashira | Terminal Alkyne | Alkynyl-Indole | Pd(PPh₃)₂Cl₂, CuI, Base |

| Buchwald-Hartwig | R¹R²NH | Amino-Indole | Pd₂(dba)₃, Ligand, NaOtBu |

Functional Group Interconversions on this compound

The existing functional groups on the this compound scaffold can be chemically modified to introduce new functionalities. While the trifluoromethyl group is generally inert to transformations, the 3-methyl group and other substituents introduced onto the ring can be manipulated.

Plausible transformations include:

Oxidation of the 3-Methyl Group: The methyl group could potentially be oxidized to a formyl group (indole-3-carbaldehyde) or a carboxylic acid group (indole-3-carboxylic acid) using specific oxidizing agents. These transformations would provide valuable handles for further synthetic elaboration, such as condensation or amidation reactions.

Reduction of a Nitro Group: If a nitro group were introduced onto the carbocyclic ring via electrophilic nitration (e.g., at C4 or C6), it could be subsequently reduced to a primary amine (-NH₂). This is commonly achieved using reducing agents like SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. The resulting amino-indole is a versatile intermediate for diazotization reactions or for the synthesis of fused heterocyclic systems.

Transformations of Indole Core Precursors: Synthetic routes to substituted indoles often involve precursors where the indole ring is not yet fully aromatic. For instance, the reduction of a 3-hydroxy-3-(trifluoromethyl)indolin-2-one (B2801054) intermediate, followed by dehydration, is a known method to form the corresponding 3-(trifluoromethyl)-1H-indole, demonstrating functional group interconversion during the synthesis of the core structure. researchgate.net

Advanced C-H Functionalization Strategies

Modern synthetic chemistry has increasingly focused on the direct functionalization of carbon-hydrogen (C-H) bonds, offering more atom-economical and efficient routes to complex molecules. For this compound, the C2-H bond is the most promising target for such strategies due to its high electron density and accessibility.

Transition-metal-catalyzed C-H activation provides a powerful means to selectively introduce new functional groups at this position. A notable example is the rhodium(III)-catalyzed C-H trifluoromethylthiolation of N-pyridyl-protected indoles, which proceeds with high regioselectivity at the C2 position. researchgate.net This type of reaction, using a directing group on the indole nitrogen, can overcome the inherent reactivity patterns and enable precise functionalization.

Other potential C-H functionalization reactions at the C2 position include:

C-H Arylation: Palladium-catalyzed direct arylation with aryl halides.

C-H Alkenylation: Rhodium- or ruthenium-catalyzed coupling with alkenes.

C-H Acylation: Coupling with aldehydes or acid anhydrides to introduce ketone functionalities.

Formation of Complex Polycyclic Systems Incorporating this compound Moiety

The this compound scaffold is a valuable building block for the synthesis of larger, polycyclic heterocyclic systems, which are prevalent in natural products and pharmaceuticals.

Key strategies for constructing such systems include:

Pictet-Spengler Reaction: This reaction is a cornerstone for the synthesis of tetrahydro-β-carbolines. To apply this to the target molecule, the indole would first need to be converted into the corresponding tryptamine (B22526) derivative (3-(2-aminoethyl)-5-(trifluoromethyl)-1H-indole). This could potentially be achieved by C2-formylation, followed by a Henry reaction and reduction. The resulting tryptamine could then undergo a Pictet-Spengler cyclization with an aldehyde or ketone to furnish the fused tetrahydro-β-carboline ring system. nih.govnih.gov

Carbazole Synthesis: Carbazoles can be formed from indoles via intramolecular cyclization. A common approach involves the introduction of an aryl group at the C2 position (via Suzuki coupling, for example), followed by a palladium-catalyzed intramolecular C-H arylation that connects the C7 position of the indole to the ortho position of the C2-aryl substituent, thereby forming the fused six-membered ring of the carbazole. rsc.orgnih.gov

Cascade Reactions: Intramolecular cascade reactions can provide rapid access to complex polycycles. For instance, an appropriately substituted N-alkenyl indole derivative could undergo a radical trifluoromethylation followed by an intramolecular cyclization to generate a fused, trifluoromethylated polycyclic system. nih.govmdpi.com

These synthetic avenues highlight the utility of this compound as a versatile platform for accessing structurally diverse and complex molecular architectures.

Advanced Spectroscopic and Structural Characterization of 3 Methyl 5 Trifluoromethyl 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise molecular structure of 3-Methyl-5-(trifluoromethyl)-1H-indole in solution. By analyzing the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei, a complete picture of the atomic connectivity can be assembled.

¹H NMR: The proton NMR spectrum is expected to reveal distinct signals for each unique proton in the molecule. The indole (B1671886) N-H proton typically appears as a broad singlet in the downfield region (δ 10.0-12.0 ppm), its exact position and broadness being sensitive to solvent and concentration. The aromatic protons on the benzene (B151609) ring will present as a complex pattern influenced by the electron-withdrawing trifluoromethyl group. H-4, adjacent to the CF₃ group, is expected to be a doublet, while H-6 and H-7 will also show characteristic doublet or doublet of doublets splitting patterns. The proton at the C2 position of the indole ring will likely be a singlet or a narrow quartet due to coupling with the C3-methyl group. The C3-methyl protons will appear as a sharp singlet in the upfield region (around δ 2.3 ppm).

¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton. The trifluoromethyl (CF₃) carbon will exhibit a characteristic quartet due to one-bond coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons are significantly influenced by the substituents. C5, being directly attached to the electron-withdrawing CF₃ group, will be shifted downfield. The other indole carbons (C2, C3, C3a, C4, C6, C7, C7a) will have predictable chemical shifts based on known data for substituted indoles. journals.co.zarsc.org The C3-methyl carbon will appear at the most upfield position.

¹⁹F NMR: The fluorine NMR spectrum is the simplest, expected to show a single, sharp singlet for the three equivalent fluorine atoms of the trifluoromethyl group. rsc.org The chemical shift of this signal (typically around -60 to -65 ppm relative to CFCl₃) is highly characteristic of the CF₃ group attached to an aromatic ring and confirms its presence in the molecule. biophysics.orgnih.gov

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts for this compound

| Atom Position | Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|---|

| N-H | ¹H | 10.0 - 12.0 | br s | - |

| H-2 | ¹H | 7.0 - 7.2 | q or s | J(H,CH₃) ≈ 1 Hz |

| H-4 | ¹H | ~7.8 | s or d | - |

| H-6 | ¹H | ~7.4 | d | J(H6,H7) ≈ 8.5 Hz |

| H-7 | ¹H | ~7.3 | d | J(H7,H6) ≈ 8.5 Hz |

| 3-CH₃ | ¹H | 2.2 - 2.4 | s or d | J(CH₃,H2) ≈ 1 Hz |

| C-2 | ¹³C | 122 - 125 | - | - |

| C-3 | ¹³C | 111 - 114 | - | - |

| C-3a | ¹³C | 128 - 130 | - | - |

| C-4 | ¹³C | 118 - 120 | - | - |

| C-5 | ¹³C | 124 - 126 (q) | - | ²J(C,F) ≈ 32 Hz |

| C-6 | ¹³C | 119 - 121 | - | - |

| C-7 | ¹³C | 111 - 113 | - | - |

| C-7a | ¹³C | 134 - 136 | - | - |

| 3-CH₃ | ¹³C | 9 - 11 | - | - |

| 5-CF₃ | ¹³C | 124 - 127 (q) | - | ¹J(C,F) ≈ 272 Hz |

Note: Predicted values are based on data for analogous compounds such as 3-methylindole (B30407) and other trifluoromethyl-substituted aromatics. Actual experimental values may vary.

To confirm the assignments made from 1D NMR spectra, 2D NMR techniques are indispensable.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu It would be used to definitively link each proton signal (e.g., H-2, H-4, H-6, H-7, and the methyl protons) to its corresponding carbon atom (C-2, C-4, C-6, C-7, and the methyl carbon), confirming the basic framework of the molecule. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. columbia.edu It is crucial for piecing together the molecular skeleton. For instance, HMBC would show a correlation from the C3-methyl protons to carbons C2, C3, and C3a. Similarly, the N-H proton would show correlations to C2, C7a, and C3a, confirming the indole ring structure. Correlations from H-4 to C-5 (and its attached CF₃ group) and C-3a would solidify the position of the trifluoromethyl group. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects correlations between protons that are close in space, regardless of their bonding connectivity. A NOESY spectrum could show a spatial relationship between the H-4 proton and the protons of the C3-methyl group, providing further confirmation of the substituent placement and information about the molecule's preferred conformation in solution.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent molecule, which allows for the determination of its elemental formula. lcms.cz For this compound (C₁₀H₈F₃N), the calculated exact mass is 199.0609. An experimental HRMS measurement confirming this mass to within a few parts per million (ppm) would provide unequivocal proof of the molecular formula.

The fragmentation analysis, typically performed using electron ionization (EI), would reveal characteristic cleavage patterns. The molecular ion peak (M⁺) at m/z = 199 would be expected to be prominent. A key fragmentation pathway for indole derivatives is the loss of HCN, although this may be less favorable here. A more likely initial fragmentation would be the loss of a fluorine atom followed by CO, or the cleavage of the methyl group. The stability of the aromatic indole ring system would likely lead to a spectrum with a strong molecular ion peak.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

Should a suitable single crystal of the compound be grown, X-ray crystallography would provide an unambiguous three-dimensional model of its solid-state structure. This technique would confirm the planarity of the indole ring system and provide precise bond lengths and angles for all atoms. researchgate.net

Based on crystal structures of similar indole derivatives, the indole ring is expected to be largely planar. researchgate.netmdpi.comscirp.org The analysis would reveal the orientation of the trifluoromethyl group relative to the ring and detail the intermolecular interactions, such as hydrogen bonding involving the indole N-H group, that govern the crystal packing. The N-H group is a hydrogen bond donor and could interact with the fluorine atoms of the CF₃ group or the π-system of an adjacent molecule in the crystal lattice.

Table 2: Typical Crystallographic Parameters for Substituted Indole Derivatives

| Parameter | Expected Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c, P-1, or similar |

| Key Bond Lengths | C-N: ~1.37 Å, C=C (indole): ~1.36-1.45 Å, C-CF₃: ~1.49 Å |

| Key Bond Angles | Angles within the 5- and 6-membered rings close to 108° and 120°, respectively |

Note: These are generalized values based on known structures of related indole compounds. researchgate.netmdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy measures the absorption of light as a function of wavelength, providing insight into the electronic transitions within the molecule. The indole chromophore possesses two characteristic absorption bands, termed ¹Lₐ and ¹Lₑ, which arise from π→π* transitions. nih.gov

For this compound, these bands are expected to appear in the 250-300 nm range. The ¹Lₑ band typically appears at a longer wavelength (around 270-290 nm) with a lower intensity and more defined vibrational fine structure, while the ¹Lₐ band is found at a shorter wavelength (around 250-270 nm) and is generally broader and more intense. nih.gov The presence of the methyl and trifluoromethyl substituents will cause slight shifts (solvatochromic and bathochromic/hypsochromic) in the positions and intensities of these bands compared to unsubstituted indole. researchgate.netresearchgate.net

Vibrational Spectroscopy (e.g., FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. montclair.edu

For this compound, the FT-IR spectrum would be dominated by several key absorptions. A sharp, distinct peak for the N-H stretching vibration is expected around 3400 cm⁻¹. researchgate.net The aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would be just below 3000 cm⁻¹. The region from 1600 to 1450 cm⁻¹ would contain several bands corresponding to the C=C stretching vibrations of the aromatic rings. researchgate.net Most significantly, the trifluoromethyl group would give rise to very strong and characteristic C-F stretching absorptions, typically in the 1350-1100 cm⁻¹ region. mdpi.com

Table 3: Predicted FT-IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| N-H Stretch | ~3400 | Medium-Strong | Weak |

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Medium |

| Aliphatic C-H Stretch | 2980 - 2850 | Medium | Medium |

| C=C Aromatic Stretch | 1600 - 1450 | Medium-Strong | Strong |

| C-F Stretch (asymmetric) | ~1300 | Very Strong | Weak |

Note: Frequencies are approximate and based on data for 3-methylindole and compounds containing trifluoromethyl groups. montclair.edunist.gov

Computational and Theoretical Studies of 3 Methyl 5 Trifluoromethyl 1h Indole

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the optimal three-dimensional arrangement of atoms in a molecule and its electronic structure. For 3-Methyl-5-(trifluoromethyl)-1H-indole, DFT calculations would typically be employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. These calculations would reveal a planar indole (B1671886) ring system, with the methyl and trifluoromethyl groups attached. The precise geometric parameters, such as the lengths of the carbon-carbon and carbon-nitrogen bonds within the indole scaffold, and the orientation of the substituent groups, are critical for understanding the molecule's stability and interactions.

Table 1: Representative Predicted Geometrical Parameters for this compound (Illustrative)

| Parameter | Predicted Value (Å or °) |

|---|---|

| C2-C3 Bond Length | 1.38 |

| N1-C2 Bond Length | 1.37 |

| C3-C(Methyl) Bond Length | 1.51 |

| C5-C(Trifluoromethyl) Bond Length | 1.47 |

| C2-N1-C7a Bond Angle | 108.5 |

Note: The values in this table are illustrative and represent typical values obtained from DFT calculations for similar indole derivatives. Specific published data for this exact molecule is not available.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring, particularly the pyrrole (B145914) moiety. The LUMO, conversely, would likely have significant contributions from the trifluoromethyl group, which is strongly electron-withdrawing. A smaller HOMO-LUMO gap would suggest higher reactivity. From these energies, various reactivity descriptors such as electronegativity, chemical hardness, and softness can be calculated to quantify the molecule's reactivity profile.

Table 2: Illustrative Frontier Orbital Energies and Reactivity Descriptors

| Parameter | Illustrative Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Electronegativity (χ) | 3.85 eV |

Note: These values are estimations based on computational studies of similar fluorinated indole compounds.

Electrostatic Potential (MESP) Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MESP map of this compound would illustrate the regions of negative potential (typically colored red), indicating electron-rich areas, and positive potential (colored blue), indicating electron-poor areas.

It is anticipated that the region around the nitrogen atom of the indole ring and the π-system of the pyrrole ring would exhibit a negative electrostatic potential, making them susceptible to electrophilic attack. In contrast, the area surrounding the hydrogen atoms and, most notably, the highly electronegative fluorine atoms of the trifluoromethyl group, would show a positive potential, indicating sites prone to nucleophilic interaction.

Dipole Moment, Polarizability, and Hyperpolarizability Calculations

Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field, while hyperpolarizability is a measure of the non-linear optical response. Calculations of these properties are important for predicting the behavior of the molecule in the presence of electric fields and for assessing its potential in non-linear optical applications. The electron-withdrawing nature of the trifluoromethyl group is expected to influence these properties significantly.

Natural Bonding Orbital (NBO) Analysis for Charge Delocalization and Bonding Interactions

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. For this compound, NBO analysis would be used to investigate charge delocalization, hyperconjugative interactions, and the nature of the chemical bonds. This analysis can quantify the stabilization energy associated with electron delocalization from lone pairs or bonding orbitals into empty antibonding orbitals. For instance, it could detail the delocalization of the nitrogen lone pair into the aromatic system and the hyperconjugative effects of the methyl and trifluoromethyl groups on the indole ring.

Theoretical Prediction of Spectroscopic Properties (e.g., NMR, UV-Vis, IR)

Computational methods can predict various spectroscopic properties, which can be invaluable for interpreting experimental spectra or for identifying the compound.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can be performed. These calculated shifts, when compared to a reference standard like tetramethylsilane, can aid in the assignment of experimental NMR spectra. The predicted ¹⁹F NMR chemical shift would be particularly characteristic of the trifluoromethyl group.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis). This would provide information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are typically π → π* transitions for aromatic systems like indole.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical Infrared (IR) spectrum. This allows for the assignment of specific vibrational modes, such as the N-H stretch, C-H stretches of the methyl group and aromatic ring, and the characteristic strong vibrations of the C-F bonds in the trifluoromethyl group.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Medicinal Chemistry and Biological Activity of 3 Methyl 5 Trifluoromethyl 1h Indole Derivatives

Role as a Privileged Scaffold in Drug Discovery

The indole (B1671886) ring system is a common feature in a multitude of natural products and synthetic compounds that exhibit significant pharmacological activities. ijpsr.inforesearchgate.net Its unique structural and electronic properties allow it to mimic peptide structures and engage in various types of interactions with biological macromolecules, including hydrogen bonding, hydrophobic interactions, and π-stacking. This versatility has cemented its status as a privileged scaffold in the quest for new drugs. nih.govnih.gov

The 3-Methyl-5-(trifluoromethyl)-1H-indole core combines several key features that enhance its potential as a privileged scaffold. The indole framework provides a robust and synthetically tractable foundation. The methyl group at the 3-position and the trifluoromethyl group at the 5-position introduce specific steric and electronic modifications that can profoundly influence the pharmacological profile of its derivatives. These substitutions can modulate factors such as metabolic stability, lipophilicity, and binding affinity to target proteins, making this scaffold a valuable asset in the development of new therapeutic agents. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives

The systematic modification of the this compound scaffold has been a key strategy in elucidating the structural requirements for biological activity and in optimizing lead compounds. Structure-activity relationship (SAR) studies have provided valuable insights into how different substituents at various positions of the indole ring influence the pharmacological profile of the resulting molecules.

Influence of Trifluoromethyl Group on Biological Activity

The trifluoromethyl (CF3) group is a widely utilized substituent in medicinal chemistry due to its unique electronic properties and steric profile. nih.gov Its strong electron-withdrawing nature can significantly alter the acidity or basicity of nearby functional groups, influencing ionization at physiological pH and thereby affecting drug-receptor interactions and pharmacokinetic properties. Furthermore, the CF3 group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes. It is also metabolically stable, often used to block sites of oxidative metabolism, thereby increasing the half-life of a drug. nih.gov In the context of the this compound scaffold, the CF3 group at the 5-position has been shown to be crucial for the biological activity of certain derivatives. For instance, in a series of p97 inhibitors, the trifluoromethyl-substituted indole displayed significant potency, and a comparative study with other substituents highlighted the distinct contribution of the CF3 group to the inhibitory activity. nih.gov

Impact of Methyl Substitution at Position 3 on Pharmacological Profile

The methyl group at the 3-position of the indole ring also plays a critical role in defining the pharmacological properties of its derivatives. This small alkyl group can influence the molecule's conformation and provide a key hydrophobic interaction point within the binding site of a target protein. The presence of the 3-methyl group can also impact the electronic distribution of the indole ring, although to a lesser extent than the trifluoromethyl group. In some cases, the 3-methyl group has been found to be essential for potent biological activity. For example, in the development of certain kinase inhibitors, substitution at the 3-position of the indole was found to be a critical determinant of potency and selectivity. The steric bulk and lipophilicity of the methyl group can contribute to a better fit in the hydrophobic pockets of enzyme active sites.

Effects of Substituents at Position 5 on Biological Activity

SAR studies have extensively explored the impact of various substituents at the 5-position of the indole ring, often in comparison to the trifluoromethyl group. These studies have revealed that both the electronic nature and the size of the substituent at this position can have a dramatic effect on biological activity. For example, in a study of indole-based inhibitors of the AAA ATPase p97, replacing the 5-trifluoromethyl group with other electron-withdrawing groups like a nitro group, or electron-donating groups like a methoxy (B1213986) group, resulted in a wide range of potencies. nih.gov This highlights that a simple electronic effect is not the sole determinant of activity and that steric factors and the ability to form specific interactions within the binding pocket are also critical.

Table 1: Illustrative SAR Data for 5-Substituted Indole Derivatives as p97 Inhibitors nih.gov

| Compound ID | 5-Substituent | IC50 (µM) |

| 1 | -CF3 | 4.6 ± 0.2 |

| 2 | -SF5 | 21.5 ± 0.4 |

| 3 | -NO2 | 0.05 ± 0.01 |

| 4 | -CH3 | 0.3 ± 0.1 |

| 5 | -OCH3 | 1.8 ± 0.1 |

| 6 | -OCF3 | 3.2 ± 0.2 |

This table is for illustrative purposes and is based on findings from a study on p97 inhibitors, demonstrating the significant impact of the substituent at the 5-position on biological activity.

Mechanistic Insights into Molecular Interactions with Biological Targets

Understanding how derivatives of this compound interact with their biological targets at a molecular level is crucial for rational drug design. The indole scaffold itself can act as a hydrogen bond donor through the N-H group and can participate in hydrophobic and π-stacking interactions. The substituents at the 3 and 5 positions further refine these interactions.

Computational modeling and structural biology studies, where available, have provided detailed pictures of these interactions. For instance, docking studies of indole derivatives into the active sites of kinases have revealed how the 3-methyl group can orient the molecule for optimal interaction with key amino acid residues, while the 5-trifluoromethyl group can form specific contacts that enhance potency and selectivity. The targeted regulation of signaling pathways like PI3K/Akt/mTOR/NF-κB by indole compounds underscores the diverse mechanisms through which these molecules can exert their biological effects. nih.gov

Exploration of this compound Derivatives as Precursors for Bioactive Compounds

Beyond the direct biological activities of its functionalized derivatives, this compound serves as a valuable and versatile chemical intermediate for the synthesis of more complex bioactive molecules. cymitquimica.com Its pre-functionalized structure allows for efficient and targeted chemical modifications, making it an attractive starting material in multi-step synthetic sequences.

For example, this indole derivative can be a key building block in the synthesis of novel antiviral agents. In one reported synthesis, an isatin (B1672199) derivative bearing a 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl) moiety, which shares structural similarities with the target scaffold, was used to generate a series of compounds with promising antiviral activity against influenza and other viruses. nih.govresearchgate.netmdpi.com The synthetic accessibility of the this compound scaffold allows for the generation of diverse chemical libraries, which can then be screened for a wide range of biological activities, from anticancer to anti-inflammatory effects. frontiersin.orgmdpi.com The development of efficient synthetic routes to functionalized pyrimidine (B1678525) and pyrazole (B372694) derivatives from trifluoromethylated precursors further highlights the utility of such building blocks in medicinal chemistry. frontiersin.orgresearchgate.net

Development of Novel Therapeutic Lead Structures Based on the Indole-Trifluoromethyl Moiety

The strategic incorporation of a trifluoromethyl group into an indole scaffold, particularly the this compound core, has emerged as a fruitful approach in the discovery of novel therapeutic lead structures. This combination leverages the inherent biological versatility of the indole nucleus with the unique physicochemical properties imparted by the trifluoromethyl substituent, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. researchgate.net Researchers have successfully utilized this molecular framework to develop potent and selective agents against a range of diseases, including viral infections and cancer.

A significant area of development for trifluoromethyl indole derivatives has been in the discovery of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1. The indole ring system is a well-established pharmacophore in this class of antivirals, and the addition of a trifluoromethyl group has been shown to enhance their potency and improve their resistance profile against mutant strains of the virus.

One study focused on the design and synthesis of a series of trifluoromethyl indole derivatives as potential HIV-1 NNRTIs. The researchers explored the structure-activity relationships (SAR) of these compounds, leading to the identification of derivatives with potent anti-HIV-1 activity. For instance, compounds 10i and 10k demonstrated extremely promising activities against wild-type HIV-1, with IC50 values in the low nanomolar range, comparable to the FDA-approved drug efavirenz (B1671121) and superior to nevirapine. Furthermore, these compounds exhibited higher potency against the Y181C drug-resistant mutant strain than nevirapine.

Biological Activity of Trifluoromethyl Indole Derivatives against HIV-1

| Compound | Anti-HIV-1 Activity (WT, IC50 in nM) | Anti-HIV-1 Activity (Y181C Mutant, IC50 in nM) |

|---|---|---|

| 10i | Low nanomolar | More potent than Nevirapine |

| 10k | Low nanomolar | More potent than Nevirapine |

| Efavirenz | Low nanomolar | - |

| Nevirapine | - | - |

Beyond antiviral applications, the indole-trifluoromethyl motif has been investigated for its potential in cancer therapy. A series of novel amide-tagged trifluoromethyl indole and pyrimido-indole derivatives were synthesized and evaluated for their anticancer activity against various human cancer cell lines. asianpubs.org This research highlights the versatility of the trifluoromethyl indole scaffold in generating compounds with cytotoxic effects against malignant cells. While not directly derived from this compound, this work underscores the potential of this chemical space in oncology drug discovery.

Another study explored the synthesis and cytotoxic activity of novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives. Although these compounds lack the 5-trifluoromethyl group, the research demonstrates a successful strategy for modifying the 3-methyl-indole core to produce potent anticancer agents. researchgate.net Certain derivatives in this series exhibited 50% inhibition (IC50) concentrations lower than the reference drug 5-fluorouracil (B62378) against liver (HUH7), breast (MCF7), and colon (HCT116) cancer cell lines. researchgate.net This suggests that the 3-methyl-indole scaffold is a valuable starting point for the development of new anticancer drugs, and the future incorporation of a 5-trifluoromethyl group could further enhance their therapeutic potential.

Cytotoxic Activity of 3-Methyl-Indole Derivatives

| Compound | Target Cell Lines | Activity |

|---|---|---|

| 3g | HUH7, MCF7, HCT116 | Lower IC50 than 5-fluorouracil |

| 3h | HUH7, MCF7, HCT116 | Lower IC50 than 5-fluorouracil |

| 3i | HUH7, MCF7, HCT116 | Lower IC50 than 5-fluorouracil |

| 3k | HUH7, MCF7, HCT116 | Lower IC50 than 5-fluorouracil |

The development of therapeutic lead structures based on the this compound moiety represents a promising avenue in medicinal chemistry. The demonstrated success in generating potent antiviral and anticancer agents validates the utility of this scaffold. Further exploration of SAR and the application of this core structure to other therapeutic targets are likely to yield additional novel and effective drug candidates.

Applications in Materials Science and Catalysis

3-Methyl-5-(trifluoromethyl)-1H-indole as a Building Block for Functional Materials

This compound is recognized as a versatile small molecule scaffold cymitquimica.com. The incorporation of trifluoromethyl groups into organic compounds can enhance their chemical, physical, and biological properties by improving metabolic stability and lipophilicity nih.gov. While specific polymers or electronic materials derived directly from this compound are not extensively documented in dedicated studies, the potential for its use is inferred from research on related indole-based functional polymers.

For instance, studies have shown that polymers containing indole (B1671886) rings in their backbone, such as poly(N-arylene diindolylmethane)s, can exhibit excellent thermal stability and strong solid-state fluorescence. These polymers can be synthesized with high molecular weights and well-defined structures, suggesting that indole derivatives are effective building blocks for new functional polymers . The introduction of a trifluoromethyl group to the indole core, as in this compound, is a strategic approach to modify the electronic and physical properties of such materials. The CF3 group's influence could be harnessed to tune the emission wavelengths for applications in organic light-emitting diodes (OLEDs) or to enhance the stability and performance of organic field-effect transistors (OFETs) core.ac.uk.

Furthermore, the indole nucleus is a key component in the synthesis of complex, functionalized polycyclic indolines acs.org. The stability and reactivity of the indole scaffold, augmented by the properties of the CF3 group, make this compound a promising precursor for creating novel organic materials with tailored electronic, optical, and physical characteristics acs.orgnih.gov.

Catalytic Roles of this compound Derivatives

Derivatives of this compound hold potential as ligands in metal-catalyzed reactions due to the unique electronic features of the trifluoromethylated indole system. The indole structure itself can coordinate to metal centers, with indole-containing molecules serving as effective N-donor ligands in the formation of metal complexes nih.gov.

The strategic placement of a trifluoromethyl group on the ligand framework can significantly alter the catalytic activity of the corresponding metal complex. The CF3 group is strongly electron-withdrawing, which can modulate the electron density at the metal center. This electronic tuning is a critical aspect of catalyst design. For example, in the field of gold catalysis, the efficiency of certain reactions is highly dependent on the electronic nature of the phosphine (B1218219) ligands used. The use of a (4-CF3-Ph)3P (tris(4-(trifluoromethyl)phenyl)phosphine) ligand demonstrates that electron-poor ligands can enhance catalytic activity in specific transformations nih.gov.

By analogy, derivatives of this compound could be developed into novel ligands. The electron-withdrawing CF3 group would be expected to decrease the electron-donating ability of the indole nitrogen, influencing the stability and reactivity of the resulting metal complex. This modification could lead to enhanced catalytic performance in various transformations, including cross-coupling and C-H activation reactions nih.govbutler.edu. Palladium-catalyzed reactions, for instance, have been shown to proceed with indole-containing substrates, highlighting the compatibility of the indole nucleus with transition metal catalysis nih.gov.

Agrochemical Applications of Trifluoromethylated Indoles

The incorporation of fluorine atoms and trifluoromethyl groups is a widely used strategy in the development of modern agrochemicals to enhance efficacy, metabolic stability, and lipophilicity researchgate.netnih.gov. Trifluoromethylated indoles, in particular, have been investigated for their potent biological activities, especially as fungicides.

Research has demonstrated that trifluoromethyl-substituted indole derivatives possess significant in vitro antifungal activity against several major plant pathogens. A study on various fluorinated 3-indolylimines and their cyclocondensation products, spiro[indole-3,2′-thiazolidine]-2,4′(1H)-diones, revealed notable efficacy. Certain compounds showed remarkable activity against fungi such as Rhizoctonia solani, Fusarium oxysporum, and Colletotrichum capsici asianpubs.org. This suggests that the trifluoromethyl-indole scaffold is a promising pharmacophore for the development of new antifungal agents.

The broader class of indole derivatives has also been explored for other agrochemical applications. For example, novel indole compounds containing a 1,3,4-thiadiazole (B1197879) moiety have shown potent fungicidal activity against Botrytis cinerea, a pathogen that affects many plant species, by acting as potential succinate (B1194679) dehydrogenase inhibitors (SDHIs) nih.gov. Additionally, indole-3-carboxylic acid derivatives have been designed as potential herbicides that mimic the natural plant hormone auxin and target the transport inhibitor response 1 (TIR1) protein, a key component in the auxin signaling pathway frontiersin.orgresearchgate.net.

Table 1: Antifungal Activity of Selected Trifluoromethyl-Substituted Indole Derivatives asianpubs.org

| Compound ID | Substituents | Target Pathogen | Activity Level |

|---|---|---|---|

| IIIb | X = 5-Cl; R² = 2-CF₃ | R. solani, F. oxysporum, C. capsici | Remarkable |

| IIIe | X = 7-NO₂; R² = 2-CF₃ | R. solani, F. oxysporum, C. capsici | Remarkable |

| Vc | X = 5-Cl; R = CH₃; R² = 2-CF₃ | R. solani, F. oxysporum, C. capsici | Remarkable |

| VIc | X = 5-Cl; R = CH₃; R² = 2-CF₃ | R. solani, F. oxysporum, C. capsici | Remarkable |

| VIIc | X = H; R = CH₃; R² = 3-CF₃ | R. solani, F. oxysporum, C. capsici | Remarkable |

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Routes

The future of synthesizing 3-Methyl-5-(trifluoromethyl)-1H-indole and its derivatives is increasingly geared towards green and sustainable chemistry. Traditional synthetic methods often rely on harsh conditions, expensive catalysts, and multi-step procedures that generate significant waste. Emerging research aims to overcome these limitations by developing more efficient and environmentally benign processes.

A key area of development is the use of visible light-induced photocatalysis for the trifluoromethylation of indoles. researchgate.net This approach can obviate the need for traditional metal catalysts and instead uses photons to drive the selective introduction of the trifluoromethyl group. researchgate.net For instance, methods utilizing inexpensive and non-toxic reagents like Langlois' reagent (CF3SO2Na) in conjunction with visible light are being explored. researchgate.net Such photoinduced reactions can use air as the oxidant, representing a highly efficient and green pathway to trifluoromethylated indoles. researchgate.net

Future research will likely focus on:

Catalyst-Free Methodologies: Expanding on light-induced reactions to completely eliminate the need for metal catalysts, thereby reducing cost and toxicity. researchgate.net

Flow Chemistry: Implementing continuous flow reactors for the synthesis of trifluoromethylated heterocycles can improve safety, scalability, and reaction control. enamine.net

C-H Activation: Developing direct C-H functionalization techniques to install the methyl and trifluoromethyl groups onto the indole (B1671886) core without pre-functionalized starting materials, which would significantly improve atom economy.

Table 1: Comparison of Synthetic Route Philosophies

| Feature | Traditional Synthesis | Novel & Sustainable Synthesis |

|---|---|---|

| Energy Source | Thermal heating | Visible light, Microwaves |

| Catalysts | Heavy metals (e.g., Palladium) | Photocatalysts, Enzymes, or Catalyst-Free researchgate.net |

| Reagents | Stoichiometric and often hazardous reagents | Use of non-toxic, readily available reagents (e.g., CF3SO2Na) researchgate.net |

| Solvents | Often uses volatile organic compounds (VOCs) | Greener solvents (e.g., water, ionic liquids) or solvent-free conditions |

| Efficiency | Multi-step, lower atom economy | Higher step-efficiency, reduced waste streams researchgate.net |

Advanced Computational Design for Rational Drug Discovery

Computational chemistry is poised to play a pivotal role in accelerating the discovery of novel therapeutics based on the this compound scaffold. Rational drug design, guided by in silico methods, allows for the efficient screening of virtual libraries and the optimization of lead compounds before costly and time-consuming synthesis.

Key computational approaches include:

Density Functional Theory (DFT): DFT calculations are employed to understand the electronic structure, reactivity, and mechanistic pathways of synthetic reactions, aiding in the optimization of novel synthetic routes. researchgate.netresearchgate.net

Molecular Docking: This technique predicts the binding orientation and affinity of a molecule to a specific biological target, such as an enzyme or receptor. This is critical for identifying new potential therapeutic targets and for designing derivatives with enhanced potency. For example, similar trifluoromethylated pyrazole-indole structures have been investigated as inhibitors of targets like VEGFR-2. nih.gov

ADME/Tox Prediction: In silico models are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the potential toxicity of new chemical entities. researchgate.netnih.gov This allows researchers to prioritize compounds with favorable drug-like properties early in the discovery process.

Table 2: Computational Methods in Drug Discovery for Indole Derivatives

| Computational Method | Application | Desired Outcome |

|---|---|---|

| Molecular Docking | Predict binding mode and affinity to protein targets (e.g., kinases, viral proteins). researchgate.net | Identify high-affinity binders; Guide structural modifications for improved potency. |

| Quantum Mechanics (e.g., DFT) | Calculate electronic properties, molecular orbital energies (HOMO/LUMO), and reaction energetics. researchgate.net | Understand compound reactivity; Optimize synthetic pathways. |

| Molecular Dynamics (MD) Simulation | Simulate the dynamic behavior of the ligand-protein complex over time. | Assess the stability of the binding interaction and conformational changes. |

| ADME/Tox Modeling | Predict pharmacokinetic properties (e.g., solubility, permeability) and potential toxicity. nih.gov | Select candidates with higher probability of success in clinical development. |

Exploration of New Biological Targets and Mechanisms

While indole-based structures are well-established in medicine, the specific this compound scaffold remains underexplored. Future research will focus on screening this compound and its derivatives against a wide array of new and challenging biological targets to uncover novel therapeutic applications.

The incorporation of a trifluoromethyl group is a well-known strategy in medicinal chemistry to improve metabolic stability and cell permeability. nih.gov This suggests that derivatives of this compound could be effective against intracellular targets that have been difficult to address with other chemical classes.

Emerging areas for biological investigation include:

Protein Kinases: Many fluorinated heterocyclic compounds act as kinase inhibitors. nih.govmdpi.com Screening against various families of kinases involved in oncology (e.g., VEGFR, Pim1) or inflammatory diseases could yield potent and selective inhibitors. nih.govmdpi.com

Antiviral Agents: Isatin-based scaffolds containing trifluoromethyl groups have been investigated as potential antiviral agents. mdpi.com Given the structural similarities, the this compound core could serve as a novel template for developing drugs against viruses such as influenza or herpes simplex virus. mdpi.com

Ion Channels and GPCRs: The modulation of ion channels and G-protein coupled receptors (GPCRs) is crucial for treating a range of neurological and cardiovascular disorders. The lipophilic nature imparted by the CF3 group may facilitate interaction with these membrane-embedded proteins.

Table 3: Potential Biological Targets for this compound Derivatives

| Target Class | Therapeutic Area | Rationale for Investigation |